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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

For researchers and professionals in materials science and semiconductor device fabrication,
the selection of appropriate contact materials is paramount to achieving desired device
performance. Refractory metal silicides are a class of materials widely used for contacts and
interconnects due to their low resistivity, high thermal stability, and compatibility with silicon
manufacturing processes. Among these, erbium silicide (ErSix) has garnered interest for
specific applications. This guide provides an objective comparison of the electrical resistivity of
erbium silicide thin films with other commonly used silicides—titanium silicide (TiSiz), cobalt
silicide (CoSiz2), and nickel silicide (NiSi)—supported by experimental data.

Comparative Electrical Resistivity

The electrical resistivity of a thin film is a critical parameter that dictates its suitability for various
electronic applications. The following table summarizes the reported room temperature
electrical resistivity values for erbium silicide and its common alternatives. It is important to
note that these values can be influenced by factors such as film thickness, deposition method,
and annealing conditions.
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Typical Resistivity

Silicide Material Crystal Phase Notes
(MQ-cm)
Erbium Silicide (ErSiz- Stoichiometry (x) can
Hexagonal 34-35 ) o
X) influence resistivity.[1]
o o The C49 phase has a
Titanium Silicide o ) o
(Tisih) C54 (low resistivity) 13-25 higher resistivity (60-
1912
70 pQ-cm).[2]
Widely used due to its
Cobalt Silicide (CoSi2)  Cubic 14 - 20 low resistivity and
good thermal stability.
Offers low silicon
Nickel Silicide (NiSi) Orthorhombic 14 - 20 consumption during

formation.[3]

Experimental Protocols

Accurate and reproducible measurement of thin film resistivity is crucial for materials

characterization. The following sections detail the experimental protocols for the formation of

erbium silicide thin films and the subsequent measurement of their electrical resistivity using

standard techniques.

Formation of Erbium Silicide (ErSix) Thin Films by

Sputtering and Rapid Thermal Annealing

This protocol describes a common method for fabricating erbium silicide thin films.

a. Substrate Preparation:

o Start with a clean silicon (Si) substrate, typically with a (100) orientation.

o Perform a standard RCA clean to remove organic and inorganic contaminants from the

substrate surface.
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Dip the substrate in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer
immediately before loading it into the deposition chamber.

. Erbium Deposition:
Use a magnetron sputtering system for erbium deposition.

The base pressure of the sputtering chamber should be below 5 x 107 Torr to minimize
contamination.

Sputter a thin film of erbium onto the prepared silicon substrate. The thickness of the erbium
film will determine the final silicide thickness. A typical erbium thickness is in the range of 10-
50 nm.

Sputtering is typically performed in an inert argon (Ar) atmosphere at a pressure of a few
mTorr.

. Rapid Thermal Annealing (RTA):
Transfer the erbium-coated silicon substrate to a rapid thermal annealing chamber.

The annealing process is performed in a nitrogen (N2) or forming gas (N2/Hz) ambient to
prevent oxidation.

The deposited erbium reacts with the silicon substrate upon annealing at temperatures
typically starting from 300°C.[4]

A higher temperature anneal (e.g., 500°C to 900°C) is often performed to form a stable, low-
resistivity ErSiz-x phase. The formed erbium silicide is reported to be stable up to 1000°C.

[4]

Resistivity Measurement Protocols

The following are detailed procedures for two standard methods used to measure the sheet
resistance of thin films, from which the resistivity can be calculated.

a. Four-Point Probe Method
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The four-point probe is a widely used technique for measuring sheet resistance.[5][6][7][8][]

I. Principle: A direct current (I) is passed through the two outer probes, and the voltage (V) is
measured between the two inner probes. This configuration minimizes the influence of contact
resistance on the measurement.

ii. Procedure:
o Place the erbium silicide thin film sample on the stage of the four-point probe station.
o Gently lower the four equally spaced, co-linear probes onto the surface of the film.

o Apply a constant current (I) through the two outer probes using a source meter. The
magnitude of the current should be chosen to provide a measurable voltage without causing
significant heating of the film.

o Measure the voltage drop (V) between the two inner probes using a voltmeter.

o Calculate the sheet resistance (Rs) using the following formula for a thin film with thickness
much smaller than the probe spacing: Rs = (1t /In(2)) * (V /1) =4.532* (V /)

» To obtain the resistivity (p), multiply the sheet resistance by the film thickness (t): p = Rs * t
b. Van der Pauw Method

The van der Pauw method is suitable for measuring the sheet resistance of arbitrarily shaped
thin film samples.[10][11][12][13]

I. Principle: This method involves applying a current and measuring the voltage between
different pairs of four small contacts placed on the periphery of the sample.

ii. Procedure:
o Prepare a sample with four small ohmic contacts on its periphery.

o Label the contacts in a clockwise or counter-clockwise manner as 1, 2, 3, and 4.
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e Measurement 1: Apply a current (I12) through contacts 1 and 2 and measure the voltage
(V34) between contacts 3 and 4. Calculate the resistance R12,34 = V3a / l12.

e Measurement 2: Apply a current (I23) through contacts 2 and 3 and measure the voltage
(Va1) between contacts 4 and 1. Calculate the resistance R23,41 = Va1 / l2s.

e The sheet resistance (Rs) can then be determined by solving the van der Pauw equation:
exp(-Tt * Ri12,3a / Rs) + exp(-TT * R23,41/ Rs) =1

e The resistivity (p) is then calculated as: p = Rs * t

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Substrate Preparation Erbium Deposition Silicide Formation
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Erbium Silicide Thin Film Formation Workflow.
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Resistivity Measurement Workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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